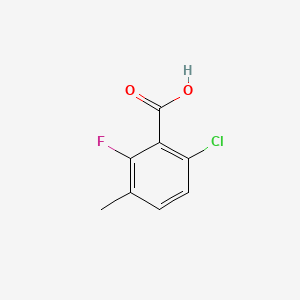

6-Chloro-2-fluoro-3-methylbenzoic acid

Beschreibung

Overview of Benzoic Acid Derivatives in Chemical Sciences

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are ubiquitous in both nature and synthetic chemistry. wikipedia.org Their presence in various natural products underscores their biological significance, while their utility as versatile building blocks has made them indispensable in organic synthesis. rsc.org The chemical reactivity of the carboxylic acid group, combined with the stability and modifiability of the benzene (B151609) ring, allows for a wide range of chemical transformations, leading to a vast library of derivatives with diverse applications. wikipedia.org These compounds are fundamental in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. orgsyn.org

Significance of Halogenation in Benzoic Acid Scaffold Modification

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, is a key strategy in modern medicinal chemistry and materials science. mdpi.com The incorporation of halogens can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, binding affinity to biological targets, and electronic characteristics. nist.gov For instance, the high electronegativity of fluorine can alter the acidity of nearby functional groups and enhance binding interactions, while the larger size of chlorine and bromine can provide steric bulk and participate in specific halogen bonding interactions. ossila.com This ability to modulate molecular properties makes halogenation a critical tool in the rational design of new drugs and functional materials.

Position of 6-Chloro-2-fluoro-3-methylbenzoic Acid within Halogenated Benzoic Acid Research

This compound is a polysubstituted benzoic acid derivative that embodies the strategic use of halogenation. The presence of both a chlorine and a fluorine atom, in addition to a methyl group, on the benzoic acid scaffold creates a unique electronic and steric environment. While research on this specific isomer is not as extensive as for some other halogenated benzoic acids, its structural motifs are found in a variety of biologically active compounds. Its isomer, 2-chloro-6-fluoro-3-methylbenzoic acid, has been reported as a key intermediate in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are being investigated for the treatment of obesity. auburn.edu This suggests that this compound holds significant potential as a valuable building block in the development of new therapeutic agents.

Research Gaps and Future Directions in this compound Studies

Despite its potential, significant research gaps exist in the scientific literature concerning this compound. Detailed experimental studies on its synthesis, comprehensive characterization of its physicochemical properties, and a thorough investigation of its biological activities are not widely available. Future research should focus on developing efficient and scalable synthetic routes to this compound. A comprehensive spectroscopic analysis, including detailed NMR, IR, and mass spectrometry studies, would provide a crucial reference for its identification and characterization in future research. Furthermore, exploring its potential applications in medicinal chemistry, particularly in the context of enzyme inhibition or as a scaffold for new drug candidates, represents a promising avenue for future investigation. The unique substitution pattern of this compound may offer novel interaction possibilities with biological targets, warranting further exploration in drug discovery programs. Additionally, its potential use in materials science, for example, in the synthesis of novel polymers or functional materials, remains an unexplored but potentially fruitful area of research.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of this compound. It is important to note that while some of this data is predicted, it provides a valuable starting point for experimental work.

| Property | Value | Source |

| CAS Number | 32890-90-7 | rsc.org |

| Molecular Formula | C₈H₆ClFO₂ | rsc.org |

| Molecular Weight | 188.58 g/mol | rsc.org |

| Predicted XlogP | 2.5 | uni.lu |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra would provide detailed information about the arrangement of atoms.

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, with their chemical shifts being highly dependent on the electronic environment created by the substituents.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl and C-F stretches.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of specific groups. Predicted mass-to-charge ratios (m/z) for various adducts are available. uni.lu

Synthesis and Reactivity

The synthesis of polysubstituted benzoic acids like this compound can be a challenging endeavor, often requiring multi-step reaction sequences and careful control of regioselectivity.

Synthetic Pathways

While a specific, detailed experimental procedure for the synthesis of this compound is not widely published, general synthetic strategies for halogenated benzoic acids can be adapted. A plausible approach could involve the oxidation of a corresponding toluene (B28343) derivative, such as 6-chloro-2-fluoro-3-methyltoluene. The synthesis of this precursor would likely involve a series of electrophilic aromatic substitution reactions on a simpler starting material, carefully controlling the directing effects of the existing substituents to achieve the desired substitution pattern.

Alternative approaches could involve the use of organometallic reagents, such as Grignard or organolithium species, to introduce the carboxylic acid functionality at a later stage of the synthesis. The challenges in such syntheses often lie in managing the regioselectivity of the halogenation steps and ensuring the compatibility of the various functional groups throughout the reaction sequence.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups.

Carboxylic Acid Group: The carboxylic acid moiety is the primary site of reactivity, capable of undergoing esterification, amidation, and reduction to the corresponding alcohol. It can also be converted to the more reactive acid chloride, which can then be used in a variety of acylation reactions.

Aromatic Ring: The aromatic ring is substituted with both electron-donating (methyl) and electron-withdrawing (chloro, fluoro, and carboxyl) groups. This complex substitution pattern will influence its susceptibility to further electrophilic or nucleophilic aromatic substitution reactions. The positions of any new substituents will be directed by the combined electronic and steric effects of the existing groups.

Halogen Atoms: The chlorine and fluorine atoms are generally unreactive under standard conditions but can be displaced under specific nucleophilic aromatic substitution conditions, particularly if activated by other electron-withdrawing groups.

Applications in Chemical Research

The unique structural features of this compound make it a promising candidate for a range of applications in chemical research, particularly in the fields of medicinal chemistry and materials science.

Role as a Building Block in Medicinal Chemistry

As previously mentioned, the structural similarity of this compound to intermediates used in the synthesis of biologically active compounds suggests its potential as a valuable building block in drug discovery. auburn.edu The presence of multiple substitution points on the aromatic ring allows for the systematic modification of the molecule to explore structure-activity relationships (SAR). The halogen atoms can participate in specific interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity. The carboxylic acid group provides a convenient handle for attaching the molecule to other pharmacophores or for modulating its pharmacokinetic properties.

Potential in Materials Science

Substituted benzoic acids are also utilized in the field of materials science for the synthesis of novel polymers, liquid crystals, and other functional materials. The rigidity of the benzene ring and the potential for intermolecular interactions, such as hydrogen bonding through the carboxylic acid group, can lead to materials with interesting self-assembly properties. The presence of halogen atoms can also impart specific properties to materials, such as flame retardancy or altered electronic characteristics. While the application of this compound in this area has not been extensively explored, its unique substitution pattern could lead to the development of materials with novel properties.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-2-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQCBMOWEQKVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954549 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32890-90-7 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 2 Fluoro 3 Methylbenzoic Acid

Established Synthetic Pathways

Traditional methods for synthesizing this halogenated benzoic acid derivative rely on well-understood and widely practiced reaction types.

Nucleophilic aromatic substitution (SNAr) represents a direct and versatile method for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. science.govjuniperpublishers.com In the context of synthesizing substituted benzoic acids, this approach can be highly effective. For instance, the fluorine atom at the 2-position, ortho to the carboxylic acid group, is susceptible to displacement by a nucleophile.

Research has shown that unprotected ortho-fluoro or ortho-methoxy benzoic acids can react with organometallic reagents like Grignard or organolithium reagents to achieve alkyl or aryl substitution in excellent yields. researchgate.net This type of reaction is presumed to proceed through a precoordination of the organometallic reagent with the substrate, followed by an addition-elimination sequence. researchgate.net While not specifically detailed for 6-Chloro-2-fluoro-3-methylbenzoic acid, a similar strategy starting from a difluoro precursor, such as 2,6-difluoro-3-methylbenzoic acid, could theoretically be employed where a nucleophilic chloride source selectively displaces one of the fluorine atoms. The reactivity in SNAr reactions is often enhanced by the presence of strongly electron-withdrawing substituents. nih.gov

A comparable synthesis for 2-chloro-6-methylbenzoic acid involves the treatment of 2-chloro-6-fluorobenzaldehyde (B137617) with a methylating agent via a nucleophilic addition, followed by oxidation, demonstrating the utility of nucleophilic substitution on related fluorinated precursors. researchgate.net

Carbonylation reactions provide a powerful method for introducing a carboxylic acid or ester group onto an aromatic ring. This is typically achieved by reacting an aryl halide with carbon monoxide in the presence of a transition metal catalyst, most commonly palladium.

An efficient synthesis of the related 2-chloro-6-methylbenzoic acid utilizes this strategy. researchgate.net The process involves the palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene (B1584102) in methanol (B129727) to form methyl 2-chloro-6-methylbenzoate. researchgate.net Subsequent hydrolysis of the ester yields the final benzoic acid product in high yield. researchgate.net This method is robust and suitable for large-scale preparation, with the carbomethoxylation step proceeding efficiently even at a high substrate-to-catalyst ratio. researchgate.net

A similar approach could be envisioned for this compound, starting from a suitably halogenated precursor like 1-chloro-3-fluoro-2-iodo-4-methylbenzene.

Table 2: Carbonylation Synthesis of a Benzoic Acid Analogue

| Starting Material | Key Steps | Final Product | Yield | Reference |

|---|

A common and straightforward method for preparing benzoic acids is the oxidation of the corresponding benzaldehyde. This transformation can be accomplished using a variety of oxidizing agents. The direct precursor for the title compound is 6-Chloro-2-fluoro-3-methylbenzaldehyde. cymitquimica.combldpharm.com

This aromatic aldehyde is a known compound, characterized as a pale yellow to light brown solid with a distinct aromatic odor. cymitquimica.com Its oxidation would directly yield this compound. The presence of the halogen substituents can influence the reactivity of the aldehyde group. cymitquimica.com The oxidation of the closely related 2-chloro-6-methylbenzaldehyde (B74664) to its corresponding carboxylic acid is a key step in a multi-step synthesis, highlighting the reliability of this approach. researchgate.net Similarly, 2-chloro-6-fluorobenzaldehyde is prepared via the oxidation of 2-chloro-6-fluorotoluene. wikipedia.org

Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Complex substituted benzoic acids are often prepared through multi-step synthetic sequences starting from simpler, commercially available materials. An effective route for the related 2-chloro-6-fluorobenzoic acid involves diazotization, fluorination, ammoxidation, and hydrolysis reactions. researchgate.net A similar pathway could be adapted for this compound.

For example, a synthesis could begin with a substituted toluene (B28343), such as 2-chloro-3-methylaniline. This precursor could undergo a Sandmeyer-type reaction sequence, first through diazotization to form a diazonium salt, followed by reaction with a fluoride (B91410) source (e.g., HBF₄, Schiemann reaction) to install the fluorine atom. Subsequent functional group manipulations, such as the conversion of a nitrile or another group to the carboxylic acid, would complete the synthesis. Another example involves the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid starting from m-toluic acid, which undergoes nitration, reduction, and then chlorination. google.com

Advanced Synthetic Techniques

Modern synthetic chemistry focuses on developing more efficient, selective, and sustainable methods. These advanced techniques often rely on catalysis to improve reaction outcomes.

Catalysis plays a crucial role in improving the efficiency of many synthetic pathways. In carbonylation strategies, the development of highly active palladium catalysts allows for reactions to be run with very low catalyst loadings. For the synthesis of 2-chloro-6-methylbenzoic acid, the carbomethoxylation of 3-chloro-2-iodotoluene proceeded smoothly with a substrate-to-palladium ratio of 10,000. researchgate.net This high turnover number signifies a very efficient catalytic system, reducing costs and simplifying purification.

Furthermore, recent advancements aim to avoid the direct use of toxic and gaseous carbon monoxide. orgsyn.org CO surrogates, such as aryl formates, have been developed. orgsyn.org These stable, non-gaseous compounds generate CO in situ, which is then consumed in the catalytic cycle. This approach enhances the safety and practicality of carbonylation reactions, especially on a laboratory scale. orgsyn.org

In the realm of nucleophilic aromatic substitution, computational and experimental studies have provided evidence that some SNAr reactions, long assumed to be two-step processes, may in fact proceed through a concerted mechanism. nih.gov Understanding the precise mechanism can lead to better control over reaction conditions and improved selectivity, representing an advanced approach to optimizing the synthesis of compounds like this compound. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles is becoming increasingly important in the synthesis of aromatic carboxylic acids to minimize environmental impact. numberanalytics.com These principles advocate for the use of renewable resources, environmentally benign conditions, and efficient reaction pathways. numberanalytics.comrsc.org

For the synthesis of compounds like this compound, several green chemistry approaches could be considered. One key principle is the use of safer solvents and auxiliaries. Traditional syntheses might employ hazardous organic solvents, whereas green approaches would favor water, supercritical fluids, or biodegradable solvents. mdpi.com The use of catalysts, particularly biocatalysts or reusable heterogeneous catalysts, is another cornerstone of green chemistry that can be applied. rsc.org These can lead to higher atom economy by minimizing waste and often allow for reactions to occur under milder conditions of temperature and pressure. numberanalytics.com

Modern synthetic methods that align with green chemistry principles include photocatalytic and electrochemical carboxylation, which can utilize carbon dioxide as a renewable feedstock. numberanalytics.com Another approach involves the oxidation of the corresponding aldehyde using environmentally friendly oxidants like hydrogen peroxide, often in an aqueous medium. mdpi.com Such methods reduce the reliance on stoichiometric reagents that generate significant waste. mdpi.com The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel, can also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent usage. rsc.org

Purification and Characterization of Synthetic Products

Analytical Techniques for Purity Assessment (e.g., NMR, HPLC, LC-MS, UPLC)

A comprehensive suite of analytical techniques is essential for confirming the identity and assessing the purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation.

¹H NMR provides information about the number and chemical environment of hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons, with their integration values corresponding to the number of protons in each environment. rsc.org

¹³C NMR is used to determine the number of unique carbon atoms and their chemical environments within the molecule. rsc.org

¹⁹F NMR would show a signal corresponding to the single fluorine atom, and its coupling with neighboring protons can provide further structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound. A reversed-phase HPLC method would typically be employed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. researchgate.netust.edu The purity is determined by the relative area of the peak corresponding to the product compared to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry offer higher resolution and sensitivity. These techniques are invaluable for identifying and quantifying trace impurities by providing mass information for each separated component. LC-MS would confirm the molecular weight of the target compound.

Crystallization and Recrystallization Optimization

Crystallization is a crucial step for the purification of solid compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

The optimization of a recrystallization process involves several key steps:

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for benzoic acid derivatives include water, ethanol, methanol, toluene, or mixtures thereof.

Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent to create a saturated solution.

Cooling: The solution is allowed to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. An ice bath can be used to maximize the yield after initial crystal formation.

Isolation and Washing: The purified crystals are collected by vacuum filtration. A small amount of ice-cold solvent is used to wash the crystals to remove any remaining impurities adhering to the crystal surface.

Drying: The crystals are dried under vacuum to remove any residual solvent.

For optimizing this process, various parameters can be adjusted, such as the choice of solvent, the cooling rate, and the use of seed crystals to induce crystallization if necessary. acs.org The purity of the recrystallized product would then be re-assessed using the analytical techniques described in the previous section.

| Step | Parameter to Optimize | Objective |

| 1. Solvent Screening | Solvent type and composition | Maximize solubility difference between hot and cold conditions. |

| 2. Cooling Profile | Rate of cooling | Control crystal size and purity. |

| 3. Seeding | Use of seed crystals | Induce crystallization and control polymorphism. |

| 4. Washing | Solvent and temperature | Remove surface impurities without dissolving the product. |

Molecular Structure and Conformation Analysis

Crystallographic Investigations

Direct single-crystal X-ray diffraction data for 6-Chloro-2-fluoro-3-methylbenzoic acid is not extensively available in the reviewed literature. However, detailed structural characteristics can be inferred from crystallographic studies of closely related halogenated and methylated benzoic acid derivatives. These analogous compounds provide a reliable framework for understanding the molecular geometry and packing of the target molecule.

X-ray diffraction studies on substituted benzoic acids, such as 2-chloro-6-fluorobenzoic acid and 3-chloro-2,4,5-trifluorobenzoic acid, serve as excellent models. nih.govnih.gov These studies confirm that the fundamental structure consists of a planar benzene (B151609) ring to which the carboxylic acid group and halogen atoms are attached. A noteworthy feature in many ortho-substituted benzoic acids is the torsion or twisting of the carboxyl group relative to the plane of the benzene ring, primarily due to steric hindrance from the adjacent substituents. nih.gov For instance, in 2-chloro-6-fluorobenzoic acid, the carboxylic acid group is twisted out of the phenyl ring's plane by 47.83 (6)°. nih.gov This displacement is a common strategy to minimize steric strain between the bulky ortho-substituents and the carboxylic acid group.

The geometric parameters of this compound can be reliably estimated from its analogs. The bond lengths and angles are generally consistent with standard values for sp²-hybridized carbons in the aromatic ring and the carboxylic acid moiety. Distortions in the benzene ring's bond angles are common, influenced by the electronic and steric nature of the substituents. nih.gov For example, in 2-chloro-6-fluorobenzoic acid, the C-C-C angles within the ring vary from 116.11 (14)° to 123.96 (15)°. nih.gov The dihedral angle between the carboxylic group and the benzene ring is a critical parameter, with studies on similar compounds showing significant out-of-plane twisting to alleviate steric repulsion. nih.govresearchgate.net

Table 1: Representative Geometric Parameters from Analogous Benzoic Acid Derivatives Data extracted from crystallographic studies of similar compounds, such as 2-chloro-6-fluorobenzoic acid. nih.gov

| Parameter | Bond | Typical Value (Å) |

| Bond Length | C-Cl | 1.7285 (16) |

| C-F | 1.3533 (18) | |

| C=O | 1.213 (2) | |

| C-O | 1.311 (2) | |

| C-C (ring) | 1.378 - 1.393 | |

| Parameter | Angle | Typical Value (°) |

| Bond Angle | C-C-C (ring) | 116.11 - 123.96 |

| O=C-O | ~122 | |

| C-C=O | ~123 | |

| Parameter | Dihedral Angle | Typical Value (°) |

| Dihedral Angle | COOH plane vs. Ring plane | ~48 |

A defining characteristic of benzoic acids in the solid state is their propensity to form strong intermolecular hydrogen bonds. researchgate.net Crystallographic analyses of numerous benzoic acid derivatives consistently show that molecules pair up to form centrosymmetric dimers. nih.govnih.gov This robust structural motif is created by a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov This dimerization is a highly favorable arrangement that significantly influences the compound's physical properties. In addition to these primary interactions, weaker contacts, such as C-H···F interactions, can also play a role in stabilizing the crystal structure, linking the primary dimer units into more complex networks. nih.gov

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for investigating molecular properties that complement experimental data. These theoretical studies offer deep insights into the conformational landscape, electronic structure, and reactivity of this compound.

DFT calculations are widely used to study substituted benzoic acids. mdpi.comresearchgate.net These studies help to map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers for rotation around the C-C bond connecting the carboxylic group to the benzene ring. mdpi.com For ortho-substituted benzoic acids, DFT calculations can precisely predict the degree of twisting of the carboxylic group and rationalize it based on steric and electronic effects. mdpi.comresearchgate.net

Furthermore, DFT is employed to analyze the electronic properties of the molecule. nih.gov Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies help to understand the molecule's chemical reactivity and kinetic stability. nih.gov The generation of a molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of intermolecular interactions. nih.govdntb.gov.ua Theoretical vibrational spectra can also be calculated and compared with experimental data to confirm structural assignments. dntb.gov.ua

HOMO-LUMO Analysis and Electronic Structure

The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. These are often described in terms of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

For analogous compounds, the HOMO is typically localized over the benzene ring and the substituent atoms with lone pair electrons, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, is generally distributed over the carboxylic acid group and the benzene ring, signifying the likely regions for nucleophilic attack. The introduction of a methyl group, which is an electron-donating group, into the benzene ring of this compound would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap, thereby influencing its reactivity.

Table 1: Predicted Electronic Properties of a Related Halogenated Benzoic Acid

| Property | Value |

|---|---|

| HOMO Energy | Data not available for the specific compound |

| LUMO Energy | Data not available for the specific compound |

| HOMO-LUMO Gap | Data not available for the specific compound |

Note: Specific values for this compound are not available in the cited literature.

Vibrational Spectroscopy Predictions (FTIR, FT-Raman)

For 2-chloro-6-fluorobenzoic acid, detailed vibrational assignments have been made based on theoretical predictions. Key vibrational modes include:

O-H Stretching: The stretching vibration of the hydroxyl group in the carboxylic acid typically appears as a broad band in the high-frequency region of the FTIR spectrum.

C=O Stretching: The carbonyl stretch is a strong, characteristic band.

C-C Stretching: Vibrations of the aromatic ring.

C-F and C-Cl Stretching: The stretching vibrations for the carbon-halogen bonds.

The presence of the methyl group in this compound would introduce additional vibrational modes, such as C-H stretching and bending vibrations associated with the methyl group. These would be expected in their characteristic frequency regions.

Table 2: Selected Predicted Vibrational Frequencies for a Related Halogenated Benzoic Acid

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | Data not available for the specific compound |

| C=O Stretch | Data not available for the specific compound |

| Aromatic C-C Stretch | Data not available for the specific compound |

| C-F Stretch | Data not available for the specific compound |

| C-Cl Stretch | Data not available for the specific compound |

Note: Specific values for this compound are not available in the cited literature.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics. The NLO properties of a molecule are related to its ability to alter the properties of light passing through it. Key parameters for describing NLO properties include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

Computational studies on similar benzoic acid derivatives have been performed to predict these properties. The first-order hyperpolarizability is a measure of the second-order NLO response. Molecules with large hyperpolarizability values are considered good candidates for NLO applications. The charge transfer within the molecule, often inferred from HOMO-LUMO analysis, plays a significant role in determining the NLO properties. The electron-donating methyl group in this compound, in conjunction with the electron-withdrawing halogen and carboxylic acid groups, could potentially enhance the intramolecular charge transfer and thus the NLO response.

Table 3: Predicted NLO Properties of a Related Halogenated Benzoic Acid

| Property | Value |

|---|---|

| Dipole Moment (μ) | Data not available for the specific compound |

| Linear Polarizability (α) | Data not available for the specific compound |

| First-Order Hyperpolarizability (β) | Data not available for the specific compound |

Note: Specific values for this compound are not available in the cited literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations could provide insights into its behavior in different environments, such as in solution or in the solid state.

While specific MD simulation studies on this molecule are not available, such simulations for substituted benzoic acids generally focus on:

Solvation and Hydration: Understanding how the molecule interacts with solvent molecules, which is crucial for predicting its solubility and behavior in solution.

Dimerization and Aggregation: Benzoic acids are known to form hydrogen-bonded dimers. MD simulations can elucidate the stability and dynamics of these dimers and other aggregates.

Conformational Dynamics: Studying the transitions between different conformers and the flexibility of the molecule.

An MD simulation of this compound would involve defining a force field that accurately describes the interactions between the atoms of the molecule and its surroundings. The simulation would then track the trajectory of each atom over a period of time, providing a dynamic picture of the molecule's behavior.

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for chemical modification, readily undergoing reactions such as esterification, amidation, and reduction.

Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. ucla.edu This is an equilibrium reaction where the alcohol typically serves as the solvent to drive the reaction toward the product. ucla.edu Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used as catalysts. ucla.edu

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

For sterically hindered benzoic acids, such as those with ortho substituents, Fischer esterification can be slow. researchgate.net In the case of 6-Chloro-2-fluoro-3-methylbenzoic acid, the presence of both a chloro and a fluoro group ortho to the carboxylic acid presents significant steric hindrance. To achieve higher yields and faster reaction times with such substrates, alternative methods like using sealed-vessel microwave conditions may be employed. academicpublishers.org

| Reactant | Reagents/Conditions | Product |

| This compound | Methanol (B129727) (excess), H₂SO₄ (catalyst), Heat | Methyl 6-chloro-2-fluoro-3-methylbenzoate |

This table represents a typical Fischer esterification reaction.

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. This can be achieved by reacting the carboxylic acid with an amine. Due to the low reactivity of amines with the unactivated carboxylate, the carboxylic acid must first be activated, often by converting it into a more reactive derivative like an acyl chloride or by using coupling reagents.

A modern approach involves the in-situ generation of activating agents. For instance, phosphonium (B103445) salts generated from N-chlorophthalimide and triphenylphosphine (B44618) can activate carboxylic acids to form an acyloxy-phosphonium species. researchgate.net This highly reactive intermediate is then readily attacked by a primary or secondary amine to yield the corresponding amide at room temperature in good yields. researchgate.net

A specific application for this compound has been reported where it reacts with phthalimide (B116566) in refluxing glycerol (B35011) dimethyl ether. guidechem.com This reaction is notable for its simplicity and high atom economy. guidechem.com

| Reactant | Reagents/Conditions | Product |

| This compound | Phthalimide, Glycerol dimethyl ether, Reflux (1-2 hours) | N-(6-Chloro-2-fluoro-3-methylbenzoyl)phthalimide |

Data sourced from a reported pharmaceutical synthesis application. guidechem.com

The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. byjus.comtestbook.com The reaction is typically carried out in an anhydrous, nonprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

The mechanism involves the transfer of hydride ions (H⁻) from the AlH₄⁻ complex to the carbonyl carbon. pearson.com The initial reaction forms a lithium carboxylate salt. Further reduction proceeds through an aldehyde intermediate, which is immediately reduced to the corresponding primary alcohol. An aqueous workup is required to protonate the resulting alkoxide and decompose the aluminum salts. pearson.com LiAlH₄ is a potent reagent that reduces carboxylic acids and esters to primary alcohols. byjus.com

| Reactant | Reagents/Conditions | Product |

| This compound | 1. LiAlH₄, THF2. H₃O⁺ (workup) | (6-Chloro-2-fluoro-3-methylphenyl)methanol |

This table illustrates the standard reduction of a carboxylic acid to a primary alcohol.

Aromatic Ring Functionalization

The reactivity of the aromatic ring is heavily influenced by its four substituents, which affect both the rate and the position of substitution reactions.

In this compound, the directing effects of the four substituents are as follows:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -COOH | C1 | Deactivating | Meta |

| -F | C2 | Deactivating | Ortho, Para |

| -CH₃ | C3 | Activating | Ortho, Para |

| -Cl | C6 | Deactivating | Ortho, Para |

The aromatic ring is significantly deactivated towards EAS due to the presence of three electron-withdrawing groups (COOH, F, Cl) that act through inductive effects. While the methyl group is activating, its effect is likely outweighed by the deactivating groups. libretexts.orglibretexts.org

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. youtube.com

The this compound ring is activated for SNAr by the electron-withdrawing carboxylic acid group, especially at the ortho and para positions. libretexts.org In this molecule, both the fluorine (C2) and chlorine (C6) atoms are ortho to the strongly deactivating carboxyl group. This makes both positions susceptible to nucleophilic attack.

The mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the carbon bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanion (the Meisenheimer complex). youtube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

A key consideration is the relative leaving group ability of fluoride (B91410) versus chloride in SNAr reactions. Although fluoride is a poor leaving group in SN1/SN2 reactions, in SNAr the rate-determining step is typically the initial nucleophilic attack. stackexchange.com The high electronegativity of fluorine makes the carbon it is attached to highly electrophilic, thus accelerating the attack by a nucleophile. stackexchange.comyoutube.com Consequently, in many SNAr reactions on polyhalogenated aromatics, fluoride is displaced more readily than chloride. Therefore, it is predicted that a nucleophile would preferentially attack the C2 position, leading to the displacement of the fluoro substituent.

| Reactant | Reagents/Conditions | Predicted Major Product |

| This compound | NaOCH₃, CH₃OH, Heat | 6-Chloro-2-methoxy-3-methylbenzoic acid |

This table shows a representative SNAr reaction, predicting the substitution of the fluoro group.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. In the case of this compound, the directing effects of the carboxyl, fluoro, and chloro substituents determine the position of metalation, typically lithiation.

The carboxylic acid group, after deprotonation by a strong base (e.g., an organolithium reagent), becomes a potent ortho-directing group. This is due to the coordination of the lithium cation by the carboxylate, which positions the base for deprotonation at an adjacent ortho position. For this compound, the positions ortho to the carboxylate are C2 and C6.

However, the fluorine and chlorine atoms also exert directing effects. Halogens, particularly fluorine, can act as directing groups in ortho metalation, albeit with varying strengths. The order of directing ability for halogens is generally F > Cl. The fluoro group at C2 would direct metalation to the C1 and C3 positions, while the chloro group at C6 would direct to the C1 and C5 positions.

Considering the combined influence of these substituents, the regioselectivity of DoM on this compound can be predicted. The carboxylate group is a strong directing group, favoring metalation at C2 or C6. The C2 position is already substituted with a fluoro group, leaving C6 as a potential site. However, the C6 position is occupied by a chloro group. Therefore, the most likely site for deprotonation is the C5 position. This is because the chloro group at C6 and the carboxylate at C1 can cooperatively direct the metalation to the C5 position. The steric hindrance from the methyl group at C3 might also influence the regioselectivity, further favoring metalation away from it.

The general mechanism for DoM involves the coordination of the organolithium reagent to the directing group, followed by deprotonation of the most acidic ortho proton. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups.

Table 1: Predicted Regioselectivity of Directed Ortho Metalation on this compound

| Position | Directing Group(s) | Predicted Outcome |

| C5 | Carboxylate (at C1) and Chloro (at C6) | Most likely site of metalation |

| C4 | Fluoro (at C2) and Methyl (at C3) | Less likely due to weaker directing effect and steric hindrance |

Reactivity of Halogen and Methyl Substituents

The halogen and methyl substituents on the aromatic ring of this compound offer various avenues for further functionalization through cross-coupling reactions, halogen exchange, and oxidation.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro and fluoro substituents on this compound can potentially participate in these reactions, though their reactivity differs significantly.

Aryl chlorides are generally less reactive than aryl bromides and iodides in palladium-catalyzed cross-coupling reactions. However, advancements in catalyst design, particularly the use of electron-rich and bulky phosphine (B1218219) ligands, have enabled the efficient coupling of aryl chlorides. The Suzuki coupling, which pairs an organoboron reagent with an organic halide, the Heck reaction, which couples an alkene with an organic halide, and the Sonogashira coupling, which involves the reaction of a terminal alkyne with an organic halide, can all be applied to the chloro substituent at the C6 position.

The fluoro substituent at the C2 position is generally unreactive in these cross-coupling reactions under standard conditions due to the strong C-F bond. This differential reactivity allows for selective functionalization at the C6 position while leaving the C2-fluoro group intact.

Table 2: Potential Cross-Coupling Reactions at the C6-Chloro Position

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Arylboronic acid | Pd(0) with phosphine ligand | Biaryl compound |

| Heck | Alkene | Pd(0) with phosphine ligand | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) with phosphine ligand | Aryl alkyne |

Halogen Exchange Reactions

Halogen exchange reactions provide a method for converting one halogen substituent into another. The classic Finkelstein reaction, which involves the treatment of an alkyl halide with an alkali metal halide in acetone, proceeds via an SN2 mechanism and is generally not applicable to aryl halides. adichemistry.comwikipedia.org

However, "aromatic Finkelstein reactions" have been developed that allow for the exchange of halogens on an aromatic ring. wikipedia.org These reactions are typically catalyzed by copper(I) iodide in combination with diamine ligands or by nickel complexes. wikipedia.org For this compound, it might be possible to exchange the chloro group at C6 for another halogen, such as iodo or bromo, which could then facilitate subsequent cross-coupling reactions due to their higher reactivity. The exchange of the fluoro group at C2 would be significantly more challenging due to the strength of the C-F bond.

Oxidation of the Methyl Group

The methyl group at the C3 position of this compound is susceptible to oxidation to a carboxylic acid group. This transformation is a common method for the synthesis of polysubstituted benzoic acids.

A powerful and frequently used reagent for this purpose is potassium permanganate (B83412) (KMnO4), typically in a basic aqueous solution followed by acidification. libretexts.orgstackexchange.com The reaction proceeds via a radical mechanism at the benzylic position. youtube.comlibretexts.org Any alkyl group with at least one benzylic hydrogen can be oxidized to a carboxylic acid under these conditions. libretexts.orglibretexts.org

Other methods for the oxidation of benzylic methyl groups include catalytic aerobic oxidation using transition metal catalysts and molecular oxygen. rsc.org It is also possible to achieve partial oxidation to the aldehyde stage using specific reagents and conditions, such as chromyl chloride (Etard reaction) or chromic oxide in acetic anhydride. However, complete oxidation to the carboxylic acid is more common for simple alkylbenzenes.

Table 3: Oxidation of the Methyl Group

| Oxidizing Agent | Conditions | Product |

| Potassium permanganate (KMnO4) | Basic solution, heat, then acidify | 6-Chloro-2-fluoroisophthalic acid |

| Chromyl chloride (CrO2Cl2) | Inert solvent, then hydrolysis | 6-Chloro-2-fluoro-3-formylbenzoic acid |

| Catalytic aerobic oxidation | Transition metal catalyst, O2 | 6-Chloro-2-fluoroisophthalic acid |

Derivatization and Analog Development

Synthesis of Esters and Amides of 6-Chloro-2-fluoro-3-methylbenzoic Acid

The carboxylic acid functional group is a prime target for derivatization, most commonly through esterification and amidation reactions. These transformations can significantly alter the polarity and hydrogen bonding capabilities of the parent molecule.

Esterification:

Esters of this compound can be synthesized through several established methods. A common laboratory-scale approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For instance, the reaction with methanol (B129727) would yield methyl 6-chloro-2-fluoro-3-methylbenzoate. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product.

Another effective method for synthesizing esters from carboxylic acids is by first converting the carboxylic acid to a more reactive acyl chloride. This can be achieved by treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 6-chloro-2-fluoro-3-methylbenzoyl chloride is a highly reactive intermediate that can readily react with a wide range of alcohols, including primary, secondary, and even some tertiary alcohols, to form the corresponding esters in high yields and under mild conditions.

Amidation:

Similar to esterification, amides of this compound can be prepared by reacting the carboxylic acid with primary or secondary amines. Direct amidation by heating the carboxylic acid with an amine is possible but often requires high temperatures and may not be suitable for sensitive substrates.

A more versatile approach involves the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid group, facilitating its reaction with an amine under mild conditions to form the amide bond.

Alternatively, the highly reactive 6-chloro-2-fluoro-3-methylbenzoyl chloride, prepared as described for esterification, can be reacted with ammonia, primary amines, or secondary amines to produce the corresponding primary, secondary, or tertiary amides, respectively. This method is generally efficient and provides high yields of the desired amide products.

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ (cat.), Reflux | Methyl 6-chloro-2-fluoro-3-methylbenzoate | Fischer Esterification |

| This compound | 1. SOCl₂ 2. Ethanol | Ethyl 6-chloro-2-fluoro-3-methylbenzoate | Via Acyl Chloride |

| This compound | Aniline, DCC | N-Phenyl-6-chloro-2-fluoro-3-methylbenzamide | Amide Coupling |

| This compound | 1. (COCl)₂ 2. Diethylamine | N,N-Diethyl-6-chloro-2-fluoro-3-methylbenzamide | Via Acyl Chloride |

Introduction of Additional Functional Groups onto the Aromatic Ring

The aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the chloro, fluoro, and methyl groups.

The directing effects of the substituents on the benzene (B151609) ring are as follows:

-Cl (Chloro): Ortho, para-directing and deactivating.

-F (Fluoro): Ortho, para-directing and deactivating.

-CH₃ (Methyl): Ortho, para-directing and activating.

-COOH (Carboxylic acid): Meta-directing and deactivating.

In this compound, the positions are substituted as follows: C1-COOH, C2-F, C3-CH₃, C6-Cl. The available positions for substitution are C4 and C5. The directing effects of the existing groups will influence the position of the incoming electrophile. The activating methyl group at C3 directs ortho (to C2 and C4) and para (to C6). The fluoro group at C2 directs ortho (to C1 and C3) and para (to C5). The chloro group at C6 directs ortho (to C1 and C5) and para (to C3). The deactivating carboxylic acid group at C1 directs meta (to C3 and C5).

Considering the combined effects, the C5 position appears to be the most likely site for electrophilic attack, being para to the fluoro group and meta to the carboxylic acid. The C4 position is ortho to the activating methyl group, but may experience some steric hindrance.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. Based on the directing group effects, the primary product would likely be the 5-nitro derivative. For instance, nitration of the structurally related 2,6-dichlorobenzoic acid has been shown to proceed with high selectivity to the 3-nitro position, which corresponds to the 5-position in the target molecule's substitution pattern.

Halogenation: Further halogenation, such as bromination, can be carried out using bromine in the presence of a Lewis acid catalyst like FeBr₃. The incoming bromine atom would be expected to substitute at the C5 position.

Modification of the Methyl Group

The methyl group at the 3-position offers another site for derivatization, primarily through free radical halogenation or oxidation.

Benzylic Halogenation: The methyl group can be halogenated at the benzylic position using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, and light. This would yield 6-chloro-2-fluoro-3-(bromomethyl)benzoic acid. This brominated intermediate is a versatile precursor for introducing other functional groups via nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid group, forming a dicarboxylic acid derivative. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating. The product of this reaction would be 6-chloro-2-fluorobenzene-1,3-dicarboxylic acid.

| Starting Material | Reagent(s) | Potential Product | Reaction Type |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS), AIBN, CCl₄, Reflux | 6-Chloro-2-fluoro-3-(bromomethyl)benzoic acid | Benzylic Bromination |

| This compound | KMnO₄, H₂O, Heat | 6-Chloro-2-fluorobenzene-1,3-dicarboxylic acid | Oxidation |

Creation of Bioisosteric Analogs

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Replacing the carboxylic acid group of this compound with a bioisostere can be a strategy to improve pharmacokinetic properties while retaining or enhancing biological activity.

Common bioisosteres for the carboxylic acid group include:

Tetrazoles: The 5-substituted tetrazole ring is a well-established bioisostere for a carboxylic acid. It has a similar pKa and can participate in similar hydrogen bonding interactions. An analog of this compound could be synthesized where the carboxylic acid is replaced by a 1H-tetrazol-5-yl group.

Acylsulfonamides: N-acylsulfonamides are another class of acidic functional groups that can mimic the properties of carboxylic acids. These can be prepared by reacting the corresponding sulfonamide with the acyl chloride of this compound.

The creation of these bioisosteric analogs can lead to compounds with altered metabolic stability and cell permeability.

Impact of Derivatization on Chemical Properties and Reactivity

The derivatization of this compound at its various functional sites has a predictable impact on its chemical properties and reactivity.

Acidity: Esterification or amidation of the carboxylic acid group removes the acidic proton, rendering the resulting derivatives non-acidic. The introduction of electron-withdrawing groups (e.g., -NO₂) on the aromatic ring would increase the acidity of the carboxylic acid due to inductive and resonance effects that stabilize the carboxylate anion. Conversely, further alkylation of the ring would have a minor acid-weakening effect.

Reactivity of the Carboxylic Acid Group: The presence of ortho substituents (fluoro at C2 and chloro at C6) can influence the reactivity of the carboxylic acid group through steric hindrance. This "ortho effect" can make esterification and other reactions at the carboxyl group more difficult compared to an unhindered benzoic acid.

Nucleophilic Acyl Substitution: The reactivity of the carboxylic acid derivatives towards nucleophilic acyl substitution follows a general trend: acyl chlorides > esters > amides. This is due to the varying leaving group ability of the substituent on the carbonyl carbon (Cl⁻ > ⁻OR > ⁻NR₂).

Aromatic Ring Reactivity: The introduction of a strong electron-withdrawing group like a nitro group will further deactivate the aromatic ring towards subsequent electrophilic substitution. Conversely, conversion of the carboxylic acid to an ester or amide may slightly alter the deactivating nature of this substituent.

Methyl Group Reactivity: The reactivity of the methyl group towards free radical halogenation is a characteristic feature of benzylic positions and is not significantly altered by the other ring substituents under radical conditions.

| Derivatization | Impact on Acidity (pKa) | Impact on Aromatic Ring Reactivity (towards Electrophiles) | Impact on Carbonyl Reactivity (Nucleophilic Acyl Substitution) |

|---|---|---|---|

| Esterification | Eliminated | Minor change | Less reactive than acyl chloride |

| Amidation | Eliminated | Minor change | Less reactive than ester |

| Ring Nitration (at C5) | Increased | Strongly deactivated | Increased electrophilicity of carbonyl carbon |

| Benzylic Bromination | Minor change | Minor change | Minor change |

Applications in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Synthesis

The strategic placement of functional groups on the 6-chloro-2-fluoro-3-methylbenzoic acid ring allows it to serve as a foundational component for the synthesis of more intricate molecules. The carboxylic acid group can be readily transformed into a variety of other functionalities, while the halogen substituents offer sites for cross-coupling reactions, further expanding its synthetic utility.

A primary application of this compound is its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Research has demonstrated its use in the preparation of inhibitors for stearoyl-CoA desaturase 1 (SCD1), an enzyme implicated in metabolic diseases. guidechem.com The compound serves as a starting material for constructing molecules that can modulate the activity of this enzyme, which may be beneficial for treating conditions such as obesity. guidechem.com For instance, it can be reacted with other reagents, like phthalimide (B116566), in a simple and atom-economical process to generate more complex intermediates on the path to biologically active compounds. guidechem.com

Table 1: Application as a Pharmaceutical Intermediate

| Intermediate | Target Enzyme/Receptor | Potential Therapeutic Area |

|---|

This table is based on data from the text and is for illustrative purposes.

While direct synthesis of commercial agrochemicals from this compound is not extensively documented in the provided research, structurally similar chlorinated benzoic acid derivatives are crucial intermediates in the agrochemical industry. For example, compounds like 2-amino-5-chloro-3-methylbenzoic acid are key intermediates for a new generation of insecticides. patsnap.com Similarly, 6-chloro-2-mercaptobenzoic acid is a vital building block for the broad-spectrum herbicide pyrithiobac-sodium. google.com The structural motifs present in this compound—specifically the chlorinated and methylated phenyl ring—are common in modern pesticides, suggesting its potential as a precursor for novel crop protection agents.

The unique electronic and steric properties conferred by the combination of chloro, fluoro, and methyl groups make this benzoic acid derivative a candidate for the development of various specialty chemicals. Analogous halogenated benzoic acids are used as precursors for ligands in metal-organic frameworks (MOFs) and as components in the synthesis of fluorine-19 (¹⁹F) probes for use in nuclear magnetic resonance (NMR) studies. ossila.com The presence of both chlorine and fluorine allows for differential reactivity and provides a signature for analytical purposes, indicating potential applications in materials science and advanced diagnostics.

Utilization in Medicinal Chemistry Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds for biological screening. This compound serves as an attractive scaffold due to the influence of its substituents on molecular properties. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom offers another point for chemical modification or can participate in halogen bonding with protein targets. nbinno.comchemrxiv.org

The core structure of this compound has been utilized in the design and synthesis of novel molecules with targeted biological activities. For example, research into new anticancer agents has involved the synthesis of 6-chloro- and 6-fluorochromone (B11588) derivatives designed as potential topoisomerase inhibitors. nih.gov These studies demonstrate how the 6-chloro-substituted aromatic core can be incorporated into more complex heterocyclic systems to create compounds that are evaluated for their efficacy against cancer cell lines. nih.gov The resulting chromone (B188151) derivatives showed promising anticancer activity, highlighting the value of this scaffold as a starting point for developing new therapeutic leads. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The this compound core is well-suited for such studies. Systematic modification of its three key functional groups—the carboxylic acid, the chlorine atom, and the fluorine atom—allows medicinal chemists to probe their respective roles in binding to a biological target.

For instance, in SAR studies on related 6-chloro-1-phenylbenzazepines, researchers systematically varied substituents at different positions to understand the structural requirements for affinity and selectivity at dopamine (B1211576) receptors. cuny.edu Although not directly using this compound as the starting material, this work exemplifies the principles of SAR. By creating a series of analogs where, for example, the chloro or other groups are moved or replaced, chemists can map the pharmacophore and optimize the lead compound for improved potency and selectivity. cuny.edu The insights gained from such studies are crucial for refining drug candidates.

Table 2: Investigated Biological Activities

| Compound Class | Biological Target | Potential Application |

|---|---|---|

| Chromone Derivatives | Topoisomerase | Anticancer Agents |

This table is based on data from the text and is for illustrative purposes.

Applications in Materials Science

The field of materials science has seen a surge in the use of functionalized organic molecules for the construction of novel materials with tailored properties. Benzoic acid and its derivatives are particularly valuable in this context due to their ability to coordinate with metal ions.

Ligand in Coordination Chemistry (based on benzoic acid derivatives)

Benzoic acid and its substituted analogues are widely employed as ligands in coordination chemistry. mdpi.com The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate, bridging), leading to the formation of a diverse array of coordination complexes with different dimensionalities and properties. mdpi.com The presence of halogen and methyl substituents on the aromatic ring of this compound can influence the electronic properties and steric hindrance of the ligand, thereby affecting the structure and stability of the resulting metal complexes. These modifications can be used to fine-tune the properties of the coordination compounds for applications in areas such as catalysis and molecular magnetism.

Role in Metal-Organic Frameworks (MOFs) Synthesis (based on related compounds)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be systematically controlled by the choice of the metal and the organic linker.

Analytical Methodologies for 6 Chloro 2 Fluoro 3 Methylbenzoic Acid and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 6-Chloro-2-fluoro-3-methylbenzoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine environment within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl group. The aromatic region would display two doublets for the two coupled protons on the benzene (B151609) ring. The methyl group protons would appear as a singlet, typically in the range of 2.0-2.5 ppm. The carboxylic acid proton gives a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

¹³C NMR: The carbon NMR spectrum provides insights into the carbon skeleton. The spectrum will show eight distinct signals for the eight carbon atoms in the molecule, including the carboxylic acid carbon (around 165-170 ppm), the aromatic carbons (typically 110-160 ppm), and the methyl carbon (around 15-20 ppm). The positions of the aromatic carbon signals are influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups.

¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, the chemical shift of which is indicative of the electronic environment created by the adjacent chloro and carboxylic acid groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (molar mass: 188.58 g/mol ), high-resolution mass spectrometry would confirm the elemental formula C₈H₆ClFO₂. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), with peaks at m/z 188 and 190. Common fragmentation pathways would involve the loss of H₂O, CO, and COOH from the molecular ion.

Predicted mass spectrometry data for various adducts of the compound are presented below. uni.lu

| Adduct Type | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 189.01131 |

| [M+Na]⁺ | 210.99325 |

| [M-H]⁻ | 186.99675 |

| [M+NH₄]⁺ | 206.03785 |

| [M]⁺ | 188.00348 |

This data is predicted and may vary from experimental results.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer. A sharp, strong band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. C-H stretching vibrations of the methyl group and aromatic ring appear around 2900-3100 cm⁻¹. The C-Cl and C-F stretching vibrations would be observed in the fingerprint region (below 1400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to show absorption bands in the UV region, typically between 200 and 300 nm. These absorptions are due to π→π* transitions within the benzene ring. The exact position and intensity of the absorption maxima (λmax) are influenced by the substituents on the aromatic ring.

Chromatographic Separation Techniques

Chromatography is essential for separating the target compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is the most common technique for the analysis of non-volatile compounds like substituted benzoic acids. A reverse-phase HPLC method is typically employed for the separation and quantification of this compound. ekb.eg

In a typical setup, a C18 column is used as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or dilute acid such as formic acid or trifluoroacetic acid) and an organic solvent (commonly acetonitrile (B52724) or methanol). The separation is achieved by gradient elution, where the proportion of the organic solvent is gradually increased. This allows for the efficient separation of the target compound from starting materials, by-products, and other impurities. Detection is usually carried out using a UV detector, set at a wavelength where the compound exhibits strong absorbance. ekb.eg

A generalized set of HPLC conditions is outlined in the table below.

| Parameter | Condition |

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm (or similar C18) ekb.eg |

| Mobile Phase A | 0.1% Triethylamine in Water (or other aqueous buffer) ekb.eg |

| Mobile Phase B | Acetonitrile/Methanol (B129727)/Water mixture ekb.eg |

| Elution | Gradient |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at ~205 nm ekb.eg |

| Injection Volume | 10-20 µL |

These are representative conditions and would require optimization for specific analytical needs.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For carboxylic acids like this compound, direct analysis can be challenging due to their high polarity, which can lead to poor peak shape, tailing, and low sensitivity on standard GC columns. researchgate.net To overcome these issues, derivatization is a common and often necessary step. researchgate.netcolostate.edu

The acidic proton of the carboxyl group is typically replaced with a less polar functional group, such as a methyl or silyl (B83357) group. colostate.edunih.gov This process increases the volatility of the analyte and reduces its interaction with active sites in the GC system, resulting in sharper, more symmetrical peaks. researchgate.net Common derivatizing agents include diazomethane (B1218177) or tetramethylammonium (B1211777) hydroxide (B78521) for methylation, and silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net

Once derivatized, the resulting ester can be analyzed, often using a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.netnih.gov GC-MS is particularly useful as it provides structural information, aiding in the definitive identification of the compound and any related impurities. nih.govnih.gov The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. nist.gov

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Condition |

|---|---|

| GC Column | 5% Phenyl methyl siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Scan Mode | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a sample. guidechem.comchemistryhall.com For substituted benzoic acids, including this compound, TLC can effectively separate the target compound from starting materials, by-products, and other impurities.

The choice of the stationary phase (the coating on the TLC plate) and the mobile phase (the solvent system) is critical for achieving good separation. akjournals.com Silica gel is a commonly used stationary phase for the analysis of polar compounds like carboxylic acids. Polyamide is another stationary phase that has been used effectively for separating substituted benzoic acid isomers. tandfonline.comresearchgate.net

The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone), with a small amount of an acidic modifier like acetic acid or formic acid. The acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to more compact spots and better resolution. akjournals.com Visualization of the spots on the TLC plate is usually achieved under UV light (typically at 254 nm) due to the aromatic nature of the compound, or by using staining reagents.

Table 2: Example TLC Systems for the Separation of Substituted Benzoic Acids

| Stationary Phase | Mobile Phase (Solvent System) | Application Notes |

|---|---|---|

| Silica Gel G | Benzene : Dioxane : Acetic Acid (90:25:4) | Effective for separating chlorobenzoic acid isomers. researchgate.net |

| Polyamide | Benzene : Acetic Acid (96:4) | Used for separating hydroxybenzoic and chlorobenzoic acids. researchgate.net |

| Silica Gel | Toluene (B28343) : Ethyl Acetate : Formic Acid (5:4:1) | A general-purpose system for monitoring reactions involving aromatic acids. |

| Reversed-Phase (RP-18) | Methanol : Water with 0.1% Acetic Acid (70:30) | Useful for separating compounds based on differences in hydrophobicity. |

Advanced Analytical Techniques

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to characterize the solid-state structure of crystalline materials. jst.go.jp While single-crystal X-ray diffraction provides the most definitive structural information, obtaining suitable single crystals of organic compounds can be challenging. researchgate.net XRPD is an invaluable alternative for analyzing polycrystalline powders. jst.go.jpicdd.com